

A Technical Guide to 6-Fluoronicotinonitrile for Chemical Researchers

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Compound of Interest

Compound Name: **6-Fluoronicotinonitrile**

Cat. No.: **B1316003**

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An In-depth Overview of the Commercial Availability, Synthesis, and Applications of a Key Fluorinated Building Block

For researchers, scientists, and professionals in drug development, **6-fluoronicotinonitrile** (CAS No. 3939-12-6) has emerged as a valuable fluorinated heterocyclic building block. Its unique electronic properties make it a sought-after intermediate in the synthesis of novel pharmaceutical and agrochemical compounds. This technical guide provides a comprehensive overview of its commercial availability, a detailed representative synthesis protocol, and a visualization of the synthetic workflow.

Commercial Availability

6-Fluoronicotinonitrile is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities with purities generally ranging from 95% to 97%. For larger-scale needs, inquiries with manufacturers for bulk quantities are recommended. Below is a summary of representative commercial offerings.

Supplier	CAS Number	Purity	Available Quantities
Sigma-Aldrich	3939-12-6	97%	Inquire for details
BLD Pharm	3939-12-6	Inquire for details	Inquire for details [1]
Ambeed	3939-12-6	Inquire for details	Inquire for details
Synthonix Corporation	3939-12-6	97%	Inquire for details
Chempure	3939-12-6	95%	Inquire for details

Note: Availability and specific quantities are subject to change. Please consult the suppliers' websites for the most current information.

Synthesis of 6-Fluoronicotinonitrile: A Representative Experimental Protocol

The synthesis of **6-fluoronicotinonitrile** is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method involves the displacement of a halide, typically chloride, from the 6-position of the pyridine ring with a fluoride ion. While specific, detailed protocols for this exact transformation are not widely published in peer-reviewed journals, the following represents a standard, effective procedure based on established principles of SNAr fluorination of chloropyridines.[\[2\]](#)[\[3\]](#)

Reaction Scheme:

Materials:

- 6-Chloronicotinonitrile
- Anhydrous Potassium Fluoride (spray-dried for optimal reactivity)
- Aprotic polar solvent (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Sulfolane)

- Phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide), optional but recommended to enhance reactivity[4]
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Standard glassware for workup and purification

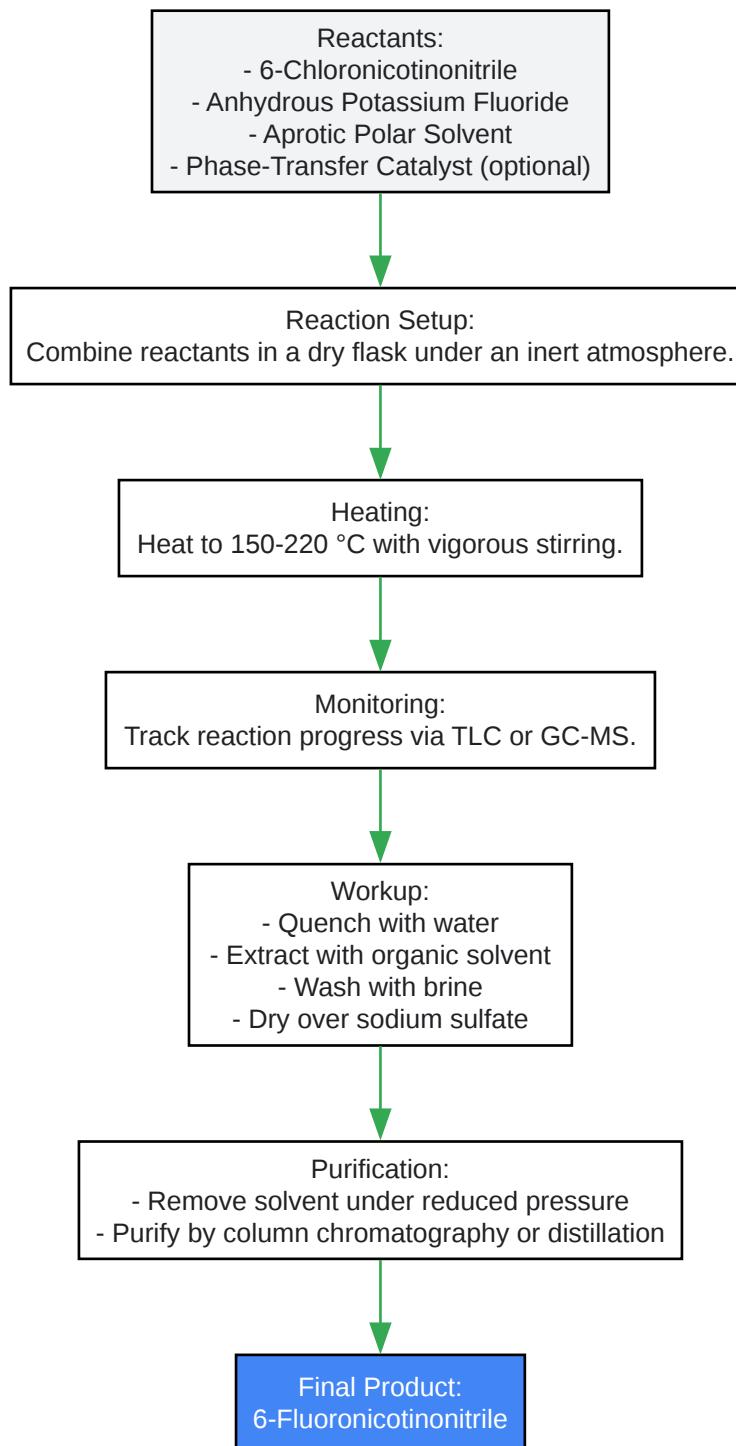
Procedure:

- Reaction Setup: In a dry round-bottom flask, combine 6-chloronicotinonitrile (1.0 equivalent) and anhydrous potassium fluoride (2.0-3.0 equivalents). If using, add the phase-transfer catalyst (0.1 equivalents).
- Solvent Addition: Add a sufficient volume of a dry aprotic polar solvent to the flask to ensure effective stirring.
- Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 150 °C to 220 °C. The optimal temperature will depend on the solvent used. The reaction is stirred vigorously under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
- Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material.
- Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined, washed with brine to remove residual solvent, and dried over anhydrous sodium sulfate.

- Purification: The solvent is removed under reduced pressure to yield the crude product. The crude **6-fluoronicotinonitrile** can then be purified by column chromatography on silica gel or by vacuum distillation to afford the final product.

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of **6-fluoronicotinonitrile** via nucleophilic aromatic substitution.



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